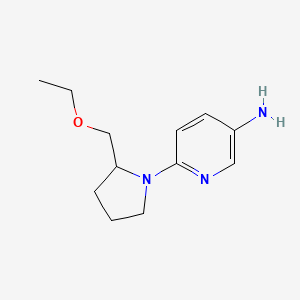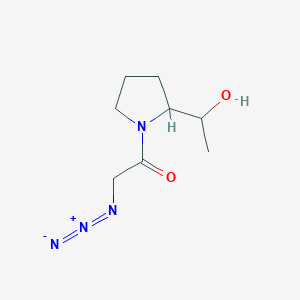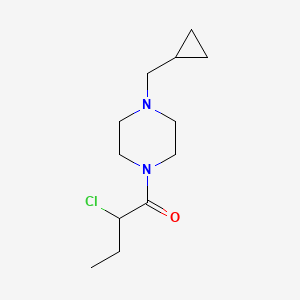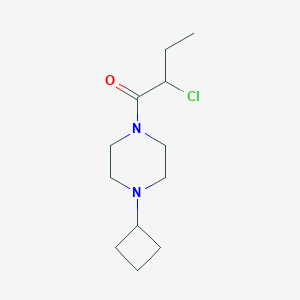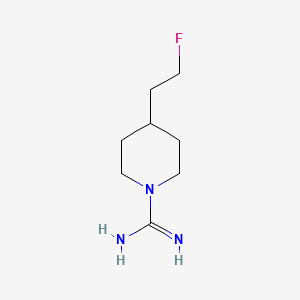
4-(2-Fluoroethyl)piperidine-1-carboximidamide
Overview
Description
4-(2-Fluoroethyl)piperidine-1-carboximidamide is a useful research compound. Its molecular formula is C8H16FN3 and its molecular weight is 173.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 4-(2-Fluoroethyl)piperidine-1-carboximidamide are Epidermal Growth Factor Receptor (EGFR) , B-Raf Proto-Oncogene (BRAF) , and Cyclin-Dependent Kinase 2 (CDK2) . These proteins play crucial roles in cell proliferation and survival, making them important targets for cancer therapy .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been shown to inhibit EGFR with IC50 values ranging from 96 to 127nM . It also exhibits potent inhibitory activity against BRAFV600E and CDK2 .
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 by this compound affects multiple biochemical pathways involved in cell proliferation and survival . These include the MAPK/ERK pathway (affected by EGFR and BRAF inhibition) and the cell cycle regulation pathway (affected by CDK2 inhibition) .
Pharmacokinetics
The compound’s ability to inhibit multiple targets suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of EGFR, BRAF, and CDK2 by this compound results in antiproliferative effects against cancer cells . The compound has been shown to be a potent inhibitor of cancer cell proliferation, with GI50 values of 44 and 35nM against four cancer cell lines .
Biochemical Analysis
Biochemical Properties
4-(2-Fluoroethyl)piperidine-1-carboximidamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit enzymes such as EGFR, BRAF, and CDK2, which are critical in cell signaling pathways . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream signaling processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have antiproliferative effects on cancer cells by inhibiting key signaling pathways such as EGFR and BRAF . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like EGFR, BRAF, and CDK2, inhibiting their activity . This inhibition disrupts the signaling pathways that these enzymes are involved in, leading to changes in gene expression and cellular function . Additionally, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in cancer cells where it continues to inhibit cell proliferation and induce apoptosis over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit cancer cell proliferation without causing significant toxicity . At higher doses, it can lead to adverse effects such as toxicity and damage to healthy tissues . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s metabolism is also influenced by its interactions with enzymes such as EGFR and BRAF .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific tissues . For instance, it has been observed to accumulate in cancer cells, where it exerts its antiproliferative effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interactions with enzymes and other biomolecules, which in turn affect its biochemical and cellular effects .
Properties
IUPAC Name |
4-(2-fluoroethyl)piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN3/c9-4-1-7-2-5-12(6-3-7)8(10)11/h7H,1-6H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYPFRDPNIQROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(6-Chloropyrimidin-4-yl)octahydrofuro[3,4-c]pyridine](/img/structure/B1490838.png)
![4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490839.png)
![(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490841.png)



